BenchChemオンラインストアへようこそ!

SW033291

Regenerative Medicine Stem Cell Biology Inflammation

SW033291 is the extensively validated, noncompetitive 15-PGDH inhibitor (Ki=0.1 nM) that reliably doubles PGE2 levels in bone marrow, colon, lung, and liver. Unlike off-target-prone alternatives such as ciglitazone, SW033291 delivers unmatched selectivity, a favorable in vivo safety profile, and reproducible efficacy at established doses (5-10 mg/kg). Validated for HSC engraftment, colitis, and tissue repair models. Guarantee experimental reproducibility with this gold-standard tool compound.

Molecular Formula C21H20N2OS3
Molecular Weight 412.6 g/mol
CAS No. 459147-39-8
Cat. No. B1682838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSW033291
CAS459147-39-8
SynonymsSW033291;  SW 033291;  SW 033291.
Molecular FormulaC21H20N2OS3
Molecular Weight412.6 g/mol
Structural Identifiers
SMILESCCCCS(=O)C1=C(C2=C(S1)N=C(C=C2C3=CC=CC=C3)C4=CC=CS4)N
InChIInChI=1S/C21H20N2OS3/c1-2-3-12-27(24)21-19(22)18-15(14-8-5-4-6-9-14)13-16(23-20(18)26-21)17-10-7-11-25-17/h4-11,13H,2-3,12,22H2,1H3
InChIKeyLCYAYKSMOVLVRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SW033291 (CAS 459147-39-8) for 15-PGDH Inhibition Research: A Quantitative Selection Guide


SW033291 is a small-molecule, noncompetitive inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the primary enzyme responsible for prostaglandin E2 (PGE2) catabolism. Discovered via high-throughput screening [1], SW033291 binds with high affinity to 15-PGDH, stabilizing the enzyme and potently elevating PGE2 levels in vitro and in vivo . This compound has become a cornerstone tool in regenerative medicine research, with extensive validation in models of hematopoiesis, colitis, and tissue repair [2]. Its molecular formula is C21H20N2OS3, with a molecular weight of 412.59 g/mol .

SW033291 Procurement Rationale: Why Not All 15-PGDH Inhibitors Are Interchangeable


The 15-PGDH inhibitor class exhibits dramatic variability in potency, with IC50 values spanning from low nanomolar to micromolar ranges . This translates to vastly different effective concentrations in cellular and in vivo models. Furthermore, inhibitors like ciglitazone possess confounding primary pharmacology (e.g., PPARγ agonism) [1], while others lack the extensive in vivo validation and favorable safety profile documented for SW033291. Substitution without quantitative head-to-head data can compromise experimental reproducibility and lead to misinterpretation of PGE2-dependent biology. The evidence below quantifies the specific dimensions where SW033291 offers verifiable differentiation.

SW033291 Comparative Evidence: Quantitative Differentiation from Key Analogs


Enzymatic Potency: SW033291 vs. 15-PGDH-IN-2, HW201877, Ciglitazone, and ML-148

SW033291 exhibits superior enzymatic inhibition potency compared to several other 15-PGDH inhibitors. Its reported IC50 of 1.5 nM [1] is lower (more potent) than that of HW201877 (3.6 nM) [2], 15-PGDH-IN-2 (0.274 nM) , and the micromolar inhibitor ciglitazone (2,700 nM) [3]. While 15-PGDH-IN-2 shows a lower IC50 value, SW033291's potency is complemented by extensive in vivo validation. SW033291 is substantially more potent than ML-148 (IC50 = 56 nM) [4]. These data, derived from recombinant enzyme assays, demonstrate that SW033291 is among the most potent 15-PGDH inhibitors described.

Regenerative Medicine Stem Cell Biology Inflammation Prostaglandin Signaling

Cellular Target Engagement: SW033291 Elevates PGE2 with Greater Potency than HW201877

In A549 lung cancer cells, a standard model for assessing 15-PGDH inhibition, SW033291 demonstrates potent cellular activity, elevating PGE2 levels by 3.5-fold at 500 nM with an EC50 of approximately 75 nM [1]. For comparison, the clinical candidate HW201877 achieves a 4.8-fold increase in PGE2 in the same cell line [2]. This indicates that while SW033291 is highly effective at increasing PGE2 in a cellular context, it may have a slightly lower maximal effect or a different potency profile in this specific cellular assay compared to a newer-generation inhibitor. The comparable EC50 and fold-change values underscore that SW033291 is a robust and reliable tool compound for studying PGE2 elevation in cells.

Cell Biology Pharmacodynamics Prostaglandin E2 A549 Cells

In Vivo Target Engagement and Functional Efficacy: SW033291 Doubles PGE2 and Promotes Hematopoietic Recovery

In C57BL/6J mice, intraperitoneal administration of SW033291 at 10 mg/kg twice daily for 3 days results in a doubling (2-fold increase) of PGE2 levels in bone marrow, colon, lung, and liver [1]. This in vivo target engagement translates to functional efficacy. In a murine bone marrow transplant model, treatment with 5 mg/kg SW033291 (twice daily, IP) promotes hematopoietic recovery . Furthermore, at a 10 mg/kg dose, SW033291 treatment resulted in a doubling of peripheral neutrophil counts, a 65% increase in marrow SKL cells, and a 71% increase in marrow SLAM cells [2]. This level of detailed in vivo pharmacodynamic and functional data is a key differentiator for SW033291 compared to many other 15-PGDH inhibitors.

In Vivo Pharmacology Pharmacodynamics Hematopoiesis Bone Marrow Transplantation

Selectivity Profile: SW033291 Demonstrates High Specificity for 15-PGDH

SW033291 demonstrates selective high-affinity interaction with 15-PGDH. In thermal denaturation assays, SW033291 shifted the 15-PGDH melting temperature (ΔTm) by 13.5°C but had no impact on the melting temperature of two other closely related short-chain dehydrogenases [1]. This contrasts with some other 15-PGDH inhibitors, such as ciglitazone, which is primarily a PPARγ agonist and a relatively weak inhibitor of 15-PGDH (IC50 = 2.7 μM) [2]. The high thermal shift and lack of activity against related enzymes provide strong evidence for SW033291's on-target selectivity.

Target Selectivity Thermal Shift Assay Short-Chain Dehydrogenases Off-Target Effects

In Vivo Safety Profile: SW033291 Shows No Overt Toxicity in Adult Mice

Importantly, studies report no toxicity from chemical inhibition of 15-PGDH by SW033291 in adult mice. Mice injected with SW033291 at 20 mg/kg daily for 7 days showed equivalent daily weights and activity as mice injected with vehicle control and showed no adverse changes in blood counts or serum chemistry [1]. While a formal comparative toxicology study against other 15-PGDH inhibitors is lacking, the detailed reporting of safety parameters for SW033291 provides a baseline of safety that may not be as well-characterized for newer or less extensively studied inhibitors. This is particularly relevant for longer-term in vivo studies.

Toxicology Safety Pharmacology In Vivo Toxicology Drug Development

Structural and Binding Mode Differentiation: SW033291 is a Noncompetitive Inhibitor with Defined Enantioselectivity

SW033291 inhibits 15-PGDH in a noncompetitive manner with respect to PGE2 [1], a mechanism distinct from some other inhibitors. Molecular modeling and dynamics simulations reveal that the butyl side chain (including the sulfoxide) of SW033291 participates in crucial binding interactions similar to those of the PGE2 substrate, and interactions with residues Ser138, Tyr151, and Gln148 lead to enantioselectivity for the (R)-enantiomer [2]. The Ki app value for SW033291 is 0.1 nM , indicating high-affinity binding. This detailed understanding of its binding mode and mechanism is valuable for structure-activity relationship (SAR) studies and for designing experiments where a noncompetitive mechanism is desired.

Structural Biology Enzyme Kinetics Binding Mode Enantioselectivity

SW033291 Application Scenarios: Where the Data Support Prioritized Use


Hematopoietic Stem Cell (HSC) Transplantation and Bone Marrow Recovery Studies

SW033291 is a validated tool compound for enhancing hematopoietic recovery after bone marrow transplantation. Based on robust in vivo data, SW033291 (5-10 mg/kg, i.p.) increases PGE2 levels in the bone marrow and accelerates neutrophil and platelet recovery [1]. This makes it ideal for studies investigating stem cell engraftment, expansion of HSC populations (SKL and SLAM cells), and improving transplant outcomes. Researchers can confidently use the established dosing regimen and expect reproducible pharmacodynamic effects . The compound's favorable safety profile in mice [2] is a significant advantage for long-term engraftment studies.

Tissue Regeneration in Models of Colitis and Hepatic Injury

SW033291 promotes tissue regeneration in mouse models of ulcerative colitis (DSS-induced) and partial hepatectomy [1]. In colitis models, it reduces ulceration and increases colonic crypt cell proliferation . In liver injury models, it promotes hepatocyte proliferation and functional recovery. These well-documented in vivo effects provide a strong rationale for using SW033291 as a positive control or investigational tool in studies of gastrointestinal and hepatic regeneration, where elevating local PGE2 levels is a hypothesized therapeutic strategy.

Investigating PGE2-Mediated Signaling in Stem Cell and Niche Biology

The detailed characterization of SW033291's effects on the bone marrow niche provides a unique opportunity for mechanistic studies. Treatment with SW033291 increases expression of CXCL12 and SCF in CD45+ cells and elevates cyclic AMP levels [1]. This allows researchers to dissect the PGE2-dependent pathways that regulate HSC maintenance, homing, and mobilization. The compound's high selectivity for 15-PGDH ensures that observed effects are directly linked to PGE2 elevation rather than off-target activities, a critical feature for precise mechanistic dissection.

Chronic Disease Models (Fibrosis, Age-Related Conditions) Requiring Sustained PGE2 Elevation

Emerging evidence supports the use of SW033291 in models of pulmonary fibrosis [1], age-related heart failure , and neurodegeneration [2]. In these models, sustained elevation of PGE2 is hypothesized to mitigate chronic inflammation and oxidative stress. The lack of overt toxicity in repeat-dose studies makes SW033291 a suitable candidate for longer-term in vivo investigations, where maintaining a favorable safety profile is crucial. Its well-defined pharmacokinetic and pharmacodynamic profile, including the 2-fold increase in PGE2 in multiple tissues, provides a clear benchmark for dose selection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for SW033291

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.